molecular formula C34H70NO10P B13385068 ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt

((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt

Cat. No.: B13385068
M. Wt: 683.9 g/mol
InChI Key: NNTPILCZAQYMLP-UHFFFAOYSA-N
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Description

The compound "((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt" is a phosphorus-containing surfactant or emulsifier characterized by a central phosphoryl group linked via bis(oxy) bridges to two 2-hydroxypropane-3,1-diyl chains. Each chain terminates in a tetradecanoate (myristate) ester group, and the molecule is stabilized by an ammonia counterion. This structure suggests applications in industrial formulations (e.g., detergents, lubricants) or pharmaceutical delivery systems due to its amphiphilic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions typically require an acidic or basic catalyst to facilitate the esterification process. The final product is purified through techniques such as thin-layer chromatography (TLC) to ensure high purity .

Industrial Production Methods

Industrial production of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various phospholipid derivatives with modified fatty acid chains or substituted phosphate groups. These derivatives have distinct biochemical properties and applications .

Scientific Research Applications

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid behavior and interactions.

    Biology: The compound plays a crucial role in lipid sorting and degradation in endosomes and lysosomes.

    Medicine: It is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: The compound is used in the formulation of specialized lipid-based products.

Mechanism of Action

The mechanism of action of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves its role in lipid sorting and degradation. It activates lipid hydrolases and lipid transfer proteins, facilitating the breakdown and transport of lipids within cells. The compound also plays a significant role in polyunsaturated fatty acid sorting in acidic organelles .

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the evidence, focusing on molecular features, applications, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
Target: ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt Inferred C31H64NO8P ~658 (estimated) Hydroxyphosphoryl, bis(oxy), tetradecanoate esters, ammonia counterion Likely surfactant or emulsifier; stability influenced by ammonia counterion.
Dimethyl 3,3'-((((isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))dipropanoate (Esmolol Impurity 2 HCl) C29H41NO8 531.64 Bis(2-hydroxypropane-3,1-diyl), bis(oxy), isopropylazanediyl, propanoate esters Pharmaceutical impurity; demonstrates structural similarity in bis(oxy) and ester motifs.
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate C37H34O8 606.66 Fluorene core, bis(oxy), acrylate esters, 2-hydroxypropane-3,1-diyl Polymer precursor; high LogP (4.98) indicates hydrophobicity.
O-3,3-Dimethylbutyl isopropylphosphonofluoridate C9H20FO2P 210.23 Phosphonofluoridate, alkyl ester Schedule 1A compound; high reactivity due to fluoridate group.
(E)-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) C26H30N2O6 466.53 Diazene, bis(oxy), methylacrylate esters Photoresist or crosslinking agent; purity >95%.

Key Comparative Insights :

Phosphorus vs. Non-Phosphorus Backbones: The target compound’s hydroxyphosphoryl group differentiates it from non-phosphorus analogs (e.g., ). Phosphoryl groups enhance metal chelation and thermal stability, critical in detergent formulations . In contrast, fluorene-based compounds () prioritize rigidity and UV stability for polymer applications.

Ester Chain Length and Hydrophobicity: The tetradecanoate (C14) chains in the target compound likely confer higher hydrophobicity than methylacrylate (C3) esters in or propanoate esters in . This property impacts micelle formation and solubility.

Counterion Effects :

  • The ammonia counterion in the target compound may improve aqueous solubility compared to sodium salts (e.g., : N-ethylanilinium derivatives) but could reduce stability under acidic conditions.

Synthetic Complexity: Bis(oxy) and propane-diyl linkages are common in surfactants (), but the target’s phosphoryl group requires specialized phosphorylation steps, akin to methods in (phosphonofluoridate synthesis).

Research Findings and Limitations

  • Data Gaps : Direct experimental data (e.g., CAS RN, spectral profiles) for the target compound are absent in the evidence. Comparisons rely on structural analogs.
  • Trends in Stability : Phosphoryl-based compounds (e.g., ) exhibit higher hydrolytic stability than carboxylate esters (), suggesting the target compound may be suitable for alkaline environments.
  • Toxicity Considerations: Ammonium salts are generally less toxic than organophosphorus nerve agents (), but ecotoxicological data for the target compound remain unverified.

Biological Activity

The compound ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt is a phospholipid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be classified under phospholipids, characterized by its hydroxyphosphoryl groups and long-chain fatty acids. The molecular formula is C6H17O14P3C_{6}H_{17}O_{14}P_{3}, with a molecular weight of approximately 406.11 g/mol . The presence of hydroxyl groups contributes to its hydrophilicity, while the long hydrocarbon chains enhance its lipophilicity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and signaling pathways. Key mechanisms include:

  • Membrane Stabilization: The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially enhancing membrane fluidity and stability.
  • Cell Signaling Modulation: Hydroxyphosphoryl groups may participate in signaling cascades, influencing cell proliferation and apoptosis.
  • Antioxidant Properties: The hydroxyl groups are known to scavenge free radicals, thereby reducing oxidative stress in cells.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anticancer Activity: Studies have shown that phospholipid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects: There is evidence suggesting that such compounds may protect neuronal cells from oxidative damage, making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties: The modulation of inflammatory pathways by phospholipid derivatives has been documented, indicating potential use in inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related phospholipid compounds. Below are notable findings:

StudyFindings
Raju Kumar et al. (2023)Demonstrated that similar hydroxyphosphoryl compounds enhanced selective hydrogenation reactions, indicating their catalytic potential .
Central Research Institute (2023)Investigated the use of phospholipid derivatives in stabilizing metal catalysts for bio-based chemical production, highlighting their role in sustainable technologies .
Sigma-Aldrich (2024)Reported on the biochemical properties of phospholipids and their derivatives, emphasizing their importance in cellular signaling and membrane dynamics .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt?

Methodological Answer:
The synthesis involves two primary steps:

Phosphorylation of glycerol derivatives : React 2-hydroxypropane-1,3-diol with phosphorylating agents (e.g., POCl₃ or phosphoric acid derivatives) under anhydrous conditions to form the bis(phosphorylated) intermediate.

Esterification and salt formation :

  • Introduce tetradecanoate (myristate) esters via nucleophilic acyl substitution using tetradecanoyl chloride in the presence of a base (e.g., triethylamine).
  • Neutralize the phosphate groups with ammonia gas or ammonium hydroxide to form the ammonia salt.
    Key Parameters :

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of phosphoryl intermediates.
  • Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization from ethanol/water .

Q. Basic: What analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/³¹P NMR to confirm phosphate ester linkages and ammonium counterion interactions.
    • Example: ³¹P NMR peak at δ 0–2 ppm for phosphate esters .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with a mobile phase of water/acetonitrile (60:40) containing 50 mM hexanesulfonic acid (pH 2.0) to resolve impurities .
  • Mass Spectrometry (MS) :
    • Electrospray ionization (ESI-MS) in negative ion mode to detect [M–NH₄]⁻ ions.

Q. Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via HPLC every 24 hours. Phosphate esters are prone to hydrolysis at extremes (pH < 3 or > 9) .
  • Thermal Stability :
    • Conduct thermogravimetric analysis (TGA) or store samples at 4°C, 25°C, and 40°C. Use differential scanning calorimetry (DSC) to detect phase transitions.
  • Light Sensitivity :
    • Store in amber vials; UV-Vis spectroscopy can detect photodegradation products .

Q. Advanced: How can density-functional theory (DFT) models elucidate electronic properties of the phosphate headgroup?

Methodological Answer:

  • Computational Setup :
    • Use gradient-corrected functionals (e.g., B88 exchange-correlation functional) to model the phosphate group’s electron density and asymptotic behavior.
    • Optimize geometry at the B3LYP/6-31G(d) level and calculate electrostatic potential maps .
  • Applications :
    • Predict interaction energies with ammonium ions or lipid bilayers. Validate with experimental ³¹P NMR chemical shifts .

Q. Advanced: What experimental strategies resolve contradictions in colloidal stability data for lipid-based formulations containing this compound?

Methodological Answer:

  • Controlled Variables :
    • Systematically vary solvent polarity (e.g., ethanol/water ratios) and measure critical micelle concentration (CMC) via surface tension assays.
    • Use dynamic light scattering (DLS) to monitor particle size distribution under different ionic strengths .
  • Confounding Factors :
    • Trace divalent cations (e.g., Ca²⁺) may precipitate phosphate groups; include EDTA in buffers .

Q. Advanced: How does the compound’s molecular architecture influence its interaction with lipid bilayers in drug delivery systems?

Methodological Answer:

  • Membrane Fluidity Assays :
    • Label bilayers with fluorescent probes (e.g., DPH) and measure anisotropy changes upon compound incorporation.
    • Compare with structurally related bisphosphonates (e.g., pamidronate disodium salt) to assess phosphate group contributions .
  • Molecular Dynamics (MD) Simulations :
    • Simulate insertion into a POPC bilayer using CHARMM36 forcefield. Analyze hydrogen bonding between ammonium ions and phosphate oxygens .

Q. Advanced: What strategies optimize the compound’s enzymatic resistance for prolonged in vivo applications?

Methodological Answer:

  • Enzymatic Screening :
    • Incubate with phospholipases (e.g., PLA₂) and monitor degradation via TLC or MALDI-TOF MS.
    • Modify ester linkages (e.g., replace tetradecanoate with branched-chain fatty acids) to reduce enzymatic recognition .
  • Protective Formulations :
    • Encapsulate in PEGylated liposomes to shield phosphate groups from serum esterases .

Properties

Molecular Formula

C34H70NO10P

Molecular Weight

683.9 g/mol

IUPAC Name

azane;[2-hydroxy-3-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxypropyl] tetradecanoate

InChI

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3

InChI Key

NNTPILCZAQYMLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N

Origin of Product

United States

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